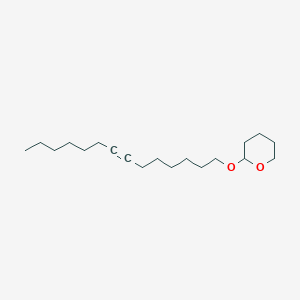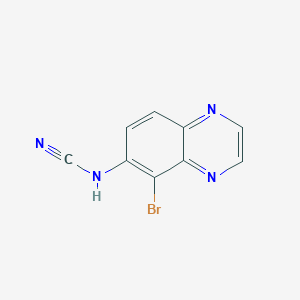![molecular formula C₄₆H₅₅NO₁₄ B1144561 N-Debenzoyl-N-[(3E)-hex-3-énoyl] Paclitaxel CAS No. 502626-06-4](/img/no-structure.png)
N-Debenzoyl-N-[(3E)-hex-3-énoyl] Paclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as DB-hex-3-en-Paclitaxel, is a semi-synthetic derivative of the natural product paclitaxel. It is a highly potent and selective microtubule-stabilizing agent, and has been used in a variety of scientific research applications, including cancer research, drug delivery, and cell biology. The synthesis of DB-hex-3-en-Paclitaxel has been well-studied, and it has been shown to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Recherche en oncologie
Le paclitaxel et ses dérivés, y compris le N-Debenzoyl-N-[(3E)-hex-3-énoyl] Paclitaxel, sont largement étudiés pour leurs propriétés anticancéreuses. Ils ont montré une efficacité contre diverses lignées de cellules cancéreuses, ce qui les rend précieux dans le développement de nouveaux agents chimiothérapeutiques {svg_1}.
Thérapies combinées
Enfin, le this compound fait partie de la recherche sur les thérapies combinées, où il est utilisé en association avec d'autres médicaments pour explorer les effets synergiques et améliorer l'efficacité du traitement du cancer.
Chacune de ces applications contribue à une meilleure compréhension et au développement des dérivés du Paclitaxel en tant qu'agents thérapeutiques. La recherche en cours dans ces domaines est prometteuse pour l'avenir du traitement du cancer et du développement de médicaments. Pour des informations plus détaillées sur la structure chimique, les mécanismes d'action et les propriétés anticancéreuses du Paclitaxel et de ses dérivés, vous pouvez vous référer à l'article de synthèse complet publié dans l'European Journal of Medical Research {svg_2}.
Mécanisme D'action
Target of Action
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q , is a derivative of Paclitaxel . The primary target of Paclitaxel and its derivatives is the microtubule component of the cell cytoskeleton . Microtubules play a crucial role in cell division, and by stabilizing these structures, Paclitaxel prevents their disassembly, which is necessary for cell division .
Mode of Action
The compound binds to the β-subunit of tubulin in microtubules, stabilizing them against depolymerization . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, Paclitaxel induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .
Biochemical Pathways
The binding of this compound to microtubules leads to the suppression of microtubule dynamics, which is believed to be responsible for its cytotoxicity . Paclitaxel has been shown to induce microtubule assembly in vitro, and it can do so in the absence of GTP, the normal physiological cofactor . This activity is likely the consequence of the suppression of microtubule dynamics.
Pharmacokinetics
Paclitaxel itself is known to have complex pharmacokinetics, with a high degree of plasma protein binding and a large volume of distribution . It is metabolized primarily by the liver and eliminated in the bile .
Result of Action
The result of the action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is the inhibition of cell division, leading to cell death . This makes it effective as an antineoplastic agent . It is used in the study of structure and function of microtubules into tubulin .
Action Environment
The action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, like other chemotherapeutic agents, can be influenced by various environmental factors. These include the presence of drug transporters, the metabolic state of the cells, and the presence of other drugs
Analyse Biochimique
Biochemical Properties
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of Paclitaxel . The formation of several acyl groups and an amide group of Paclitaxel is catalyzed by regioselective CoA thioester-dependent acyltransferases .
Cellular Effects
The effects of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to induce mitotic arrest by microtubule hyper-stabilization .
Molecular Mechanism
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the final acylation step in the Taxol biosynthetic pathway .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves the debenzylation of paclitaxel followed by acylation with (3E)-hex-3-enoyl chloride. The reaction is carried out in the presence of a base to facilitate the acylation reaction. The resulting product is purified by column chromatography to obtain the final compound.", "Starting Materials": ["Paclitaxel", "(3E)-hex-3-enoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or tetrahydrofuran)"], "Reaction": ["Debenzylation of paclitaxel using a suitable reagent (such as hydrogen gas in the presence of palladium on carbon catalyst)", "Addition of (3E)-hex-3-enoyl chloride to the reaction mixture in the presence of a base", "Stirring the reaction mixture at room temperature for a suitable duration", "Workup of the reaction mixture to obtain the crude product", "Purification of the crude product by column chromatography using a suitable solvent system (such as hexane/ethyl acetate) to obtain the final product"] } | |
Numéro CAS |
502626-06-4 |
Formule moléculaire |
C₄₆H₅₅NO₁₄ |
Poids moléculaire |
845.93 |
Synonymes |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)



